

pharmacokinetics of butamirate citrate

absorption half-life

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Compound Focus: Butamirate

CAS No.: 18109-80-3

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Pharmacokinetic Parameters of Butamirate Citrate

The table below summarizes the key pharmacokinetic parameters found in the search results. You will notice significant discrepancies in the reported half-life.

Parameter	Reported Values & Conditions	Source / Context
Absorption	Rapidly absorbed after oral administration [1] [2] [3]. Peak concentration reached within 5-10 minutes (therapeutic concentration) [2].	
Tmax (Time to Cmax)	~1.1 - 1.5 hours (for syrup and solution) [4]. Within 1-2 hours [3]. Within 9 hours (for a sustained-release tablet) [5].	Clinical trial in healthy volunteers [4].
Half-life (t_{1/2})	~26-28 hours (based on metabolite 2-phenylbutyric acid) [4]. ~4-8 hours [3]. ~6 hours [6]. ~13 hours (sustained-release tablet) [5].	The long half-life (26-28h) is from a clinical trial measuring a metabolite [4]. Other sources provide general drug information without specifying the measured entity [6] [3] [5].

Parameter	Reported Values & Conditions	Source / Context
Protein Binding	Extensive, approximately 95% [1]. Also reported as "moderately" bound [3].	Research study summary [1].
Metabolism	Rapidly hydrolyzed after absorption into at least two metabolites: 2-phenylbutyric acid and diethylaminoethoxyethanol [1] [6]. Butamirate citrate itself is not detected in plasma [1].	Research study summary and drug database [1] [6].
Excretion	Metabolites are excreted primarily via urine [6] [3].	Drug database [6].

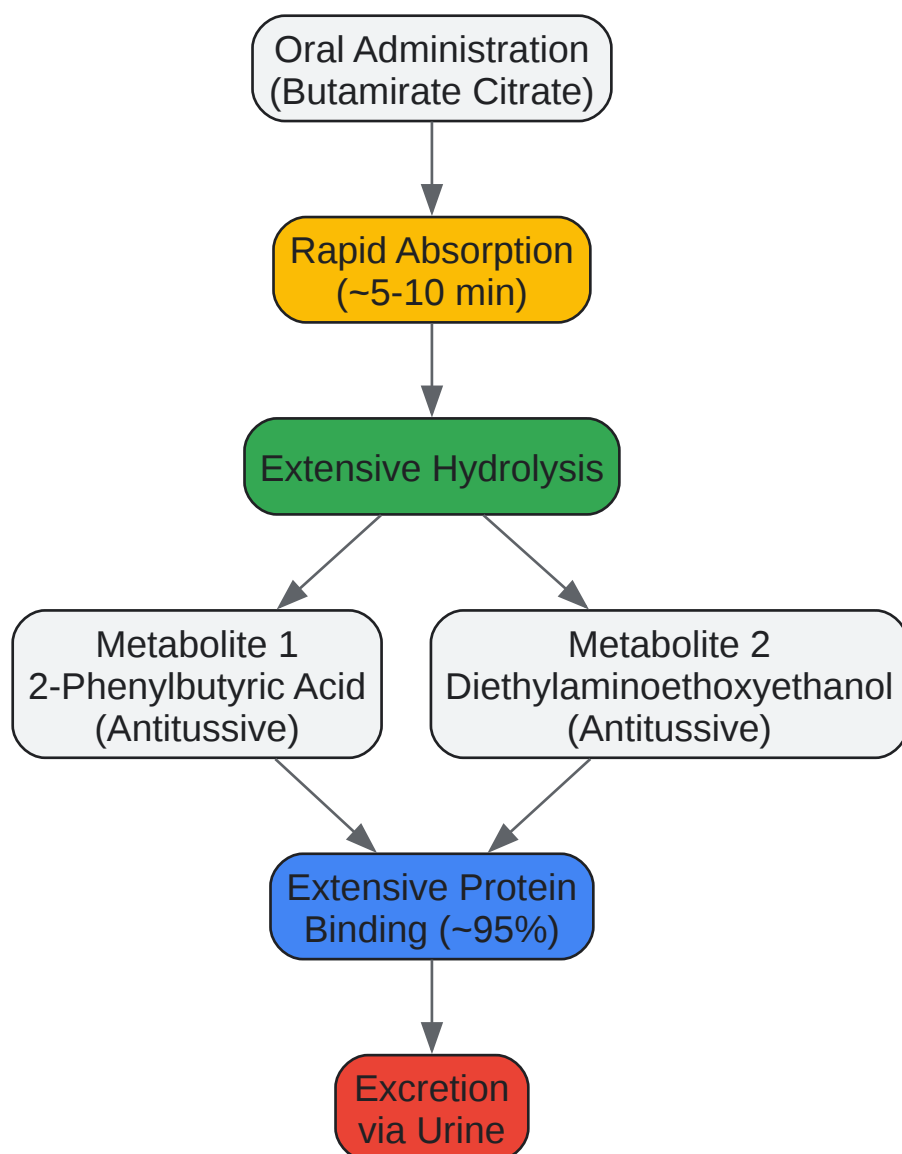
Experimental Data and Methodologies

The most detailed pharmacokinetic data comes from specific clinical trials. Here are the methodologies for two key studies:

- **4-way Crossover PK & Dose Study:** This was a randomized, open-label, crossover study in healthy adult volunteers. Participants received single doses of 22.5 mg, 45 mg, 67.5 mg, and 90 mg of **butamirate** citrate. The study aimed to evaluate the pharmacokinetic profile and dose proportionality using modern analytical techniques. The protocol received a favorable ethics opinion in July 2009 [1].
- **Bioequivalence Study (1997):** This clinical trial involved 18 healthy volunteers in a randomized two-way crossover design. Participants received single 45 mg doses of different **butamirate** citrate formulations (syrup vs. syrup, and tablet vs. solution). Blood samples were collected at 17 time points within 96 hours after dosing, with a one-week washout period between doses. The plasma concentration of the main metabolite, **2-phenylbutyric acid**, was determined using a validated reversed-phase HPLC method with UV detection [4].

Metabolic Pathway of Butamirate Citrate

The following diagram illustrates the metabolic pathway of **butamirate** citrate based on the information from the search results, showing its rapid transformation into active metabolites.



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Important Inconsistencies and Omissions

- **Critical Data Gap:** The **absorption half-life** is not explicitly stated in any of the search results. The provided parameters like T_{max} indicate the time to peak concentration but are not a direct measure of the absorption rate constant.
- **Conflicting Half-Life Data:** The elimination half-life shows significant variation. The longest reported value (26-28 hours) comes from a clinical trial measuring the metabolite 2-phenylbutyric acid [4], while other sources reporting shorter half-lives may be referring to the parent compound or different metabolites. This highlights that the reported pharmacokinetics are likely those of the active metabolites, not the original **butamirate** citrate compound.

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